![molecular formula C9H9N3OS B1488426 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2098041-87-1](/img/structure/B1488426.png)
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In some studies, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat .Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogs, which were evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis, suggesting their potential as leads for designing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).
Catalytic Synthesis for Pharmacophores
In another study, a green approach was reported for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, a pharmacophore of interest, via a catalytic four-component reaction. This method is characterized by its step economy and reduced environmental impact, underscoring the compound's role in streamlining synthetic routes for pharmacologically relevant structures (Taoda Shi et al., 2018).
Anticancer Activities
Hu et al. (2014) explored the synthesis of new substituted Thieno[2,3-d]pyrimidinone derivatives, investigating their cytotoxic effects on human breast and lung cancer cell lines. This research highlights the compound's potential as an anticancer agent, particularly noting a derivative that exhibited significant inhibitory activity against lung cancer cells (Hu et al., 2014).
Antimicrobial Properties of Derivatives
Research by Candia et al. (2017) on spirocyclic Thieno[2,3-d]pyrimidin-4(3H)-one derivatives assessed their antimicrobial activity against various clinical isolates, showing moderate and selective activity against Gram-positive bacteria. This study contributes to understanding the structure-activity relationship and the potential use of these compounds in developing new antimicrobial agents (Candia et al., 2017).
ROCK Inhibition for Drug Discovery
A discovery of Thieno[2,3-d]pyrimidin-4(3H)-one derivatives as ROCK inhibitors by Miao et al. (2020) identified compounds with potent inhibitory effects on ROCK Ⅰ and ROCK Ⅱ. These findings are significant for drug discovery efforts targeting ROCKs, which are implicated in various diseases, offering a new class of inhibitors for therapeutic development (Miao et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with the progression of various types of cancers .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones, a process that typically leads to gene silencing. By inhibiting EZH2, the compound can alter gene expression patterns, potentially reversing the progression of diseases like cancer .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway. This pathway is responsible for the addition of methyl groups to histones, which are proteins that help package DNA into a compact, efficient form inside the nucleus of a cell. When EZH2 is inhibited, the methylation of histones is reduced, leading to changes in the structure of the chromatin and, consequently, gene expression .
Result of Action
The inhibition of EZH2 by this compound can lead to significant changes in gene expression. This can result in the slowing or halting of disease progression, particularly in diseases like cancer where EZH2 is often overexpressed .
properties
IUPAC Name |
3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-9-8-7(1-2-14-8)11-5-12(9)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUVWBWQYIEQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C(C2=O)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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